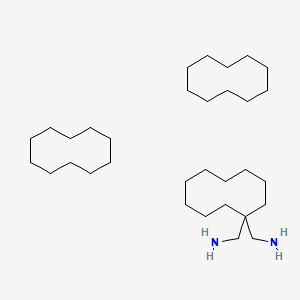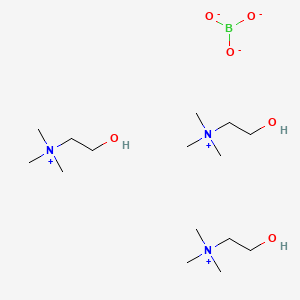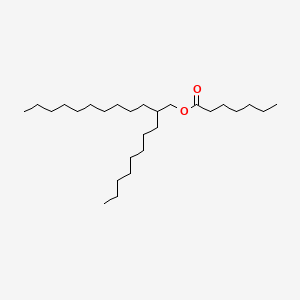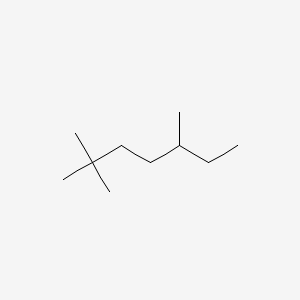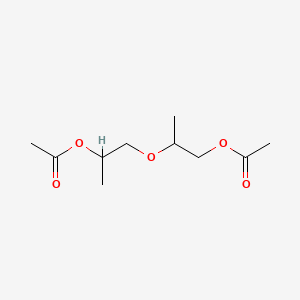
Dipropylene glycol, diacetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
Dipropylene glycol, diacetate is typically synthesized through the esterification of dipropylene glycol with acetic acid or acetic anhydride. The reaction is catalyzed by acidic catalysts such as sulfuric acid or p-toluenesulfonic acid . The reaction conditions generally involve heating the reactants to a specific temperature to promote esterification and removing the water formed during the reaction to drive the equilibrium towards the formation of the ester .
Industrial Production Methods
In industrial settings, the production of this compound involves the use of large-scale reactors where dipropylene glycol and acetic anhydride are mixed in a specific molar ratio. The mixture is heated in the presence of an acidic catalyst, and the water produced is continuously removed to ensure high yield and purity of the product . Post-reaction, the mixture is neutralized using an alkaline absorbent like sodium hydroxide, and the product is purified through distillation .
化学反应分析
Types of Reactions
Dipropylene glycol, diacetate can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form various oxidation products depending on the conditions and reagents used.
Reduction: Reduction reactions can convert it into different alcohol derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Hydrolysis: Dipropylene glycol and acetic acid.
Oxidation: Various oxidation products depending on the specific conditions.
Reduction: Alcohol derivatives.
科学研究应用
Dipropylene glycol, diacetate has a wide range of applications in scientific research and industry:
Chemistry: Used as a solvent in various chemical reactions and processes.
Biology: Employed in the preparation of biological samples and as a solvent for biological assays.
Medicine: Utilized in pharmaceutical formulations as a solvent and stabilizer.
Industry: Used in the production of coatings, adhesives, and sealants due to its solvent properties.
作用机制
The mechanism of action of dipropylene glycol, diacetate primarily involves its role as a solvent. It can dissolve various substances, facilitating their interaction and reaction. In biological systems, it can enhance the solubility and stability of active pharmaceutical ingredients, thereby improving their bioavailability .
相似化合物的比较
Similar Compounds
Propylene glycol diacetate: Similar in structure but with a different molecular formula (C7H12O4) and molecular weight (160.17).
Ethylene glycol diacetate: Another similar compound with different properties and applications.
Diethylene glycol diacetate: Used in similar applications but has different chemical properties.
Uniqueness
Dipropylene glycol, diacetate is unique due to its specific solvent properties, making it suitable for a wide range of applications in various industries. Its ability to dissolve both polar and non-polar substances makes it a versatile solvent compared to its similar compounds .
属性
CAS 编号 |
93858-96-9 |
|---|---|
分子式 |
C10H18O5 |
分子量 |
218.25 g/mol |
IUPAC 名称 |
2-(2-acetyloxypropoxy)propyl acetate |
InChI |
InChI=1S/C10H18O5/c1-7(5-14-9(3)11)13-6-8(2)15-10(4)12/h7-8H,5-6H2,1-4H3 |
InChI 键 |
FLPPEMNGWYFRSK-UHFFFAOYSA-N |
规范 SMILES |
CC(COC(C)COC(=O)C)OC(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



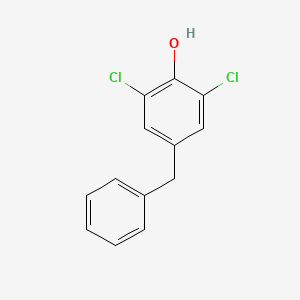
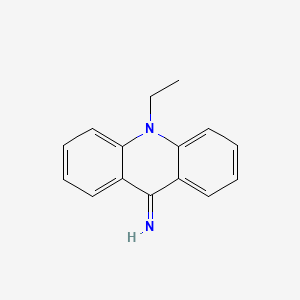


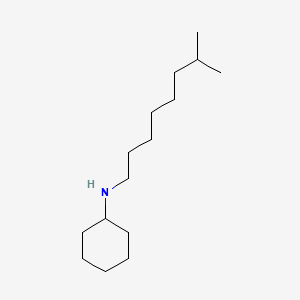
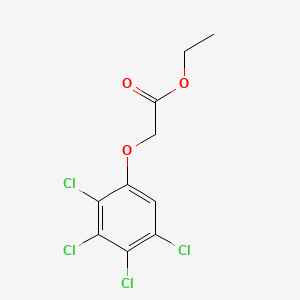
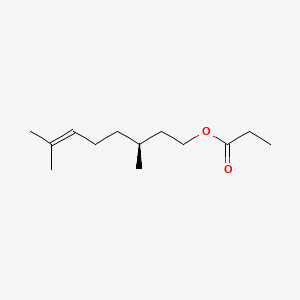
![6-[(3,5-dichlorophenyl)methoxy]-5-(trifluoromethyl)naphthalene-2-carboxylic acid](/img/structure/B15175814.png)
